molecular formula C15H13BrN2O5 B14798460 2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-5-nitrophenol

2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-5-nitrophenol

Cat. No.: B14798460
M. Wt: 381.18 g/mol
InChI Key: FNOGVQMUEQASRZ-UHFFFAOYSA-N
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Description

2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-nitrophenol is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of bromine, methoxy, and nitro groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-nitrophenol typically involves the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with 5-nitro-2-aminophenol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Acidic or basic medium, elevated temperature.

  • Reduction

      Reagents: Hydrogen gas, palladium on carbon (Pd/C).

      Conditions: Room temperature, atmospheric pressure.

  • Substitution

      Reagents: Sodium methoxide, sodium ethoxide.

      Conditions: Reflux in an appropriate solvent like ethanol.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-aminophenol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,4-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-aminophenol: A reduced form of the target compound.

    5-bromo-N’-(3,4-dimethoxybenzylidene)-2-ethoxybenzohydrazide: A structurally similar compound with different functional groups.

Uniqueness

2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-nitrophenol is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H13BrN2O5

Molecular Weight

381.18 g/mol

IUPAC Name

2-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-5-nitrophenol

InChI

InChI=1S/C15H13BrN2O5/c1-22-14-7-15(23-2)11(16)5-9(14)8-17-12-4-3-10(18(20)21)6-13(12)19/h3-8,19H,1-2H3

InChI Key

FNOGVQMUEQASRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OC

Origin of Product

United States

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